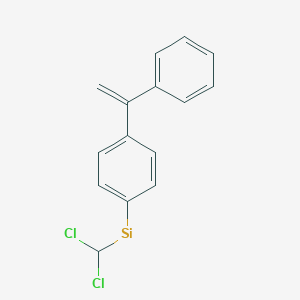
Gold--pyridine (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gold–pyridine (1/1) is a coordination compound where a gold ion is complexed with a pyridine ligand Pyridine, a six-membered aromatic heterocycle with one nitrogen atom, is known for its ability to act as a ligand in coordination chemistry The gold ion in this compound typically exists in the +1 oxidation state, forming a stable complex with pyridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gold–pyridine (1/1) can be synthesized through the reaction of gold salts, such as gold chloride (HAuCl4), with pyridine under controlled conditions. One common method involves dissolving HAuCl4 in an aqueous solution and adding pyridine, which acts as a ligand to form the complex. The reaction is typically carried out at room temperature and may require a reducing agent to stabilize the gold ion in the +1 oxidation state .
Industrial Production Methods: Industrial production of gold–pyridine (1/1) may involve similar synthetic routes but on a larger scale. The process would include the purification of the compound through crystallization or other separation techniques to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Gold–pyridine (1/1) undergoes various chemical reactions, including:
Oxidation: The gold ion in the complex can be oxidized to a higher oxidation state under specific conditions.
Reduction: The gold ion can be reduced back to its elemental form or a lower oxidation state.
Substitution: The pyridine ligand can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like nitric acid or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrazine.
Substitution: Ligands like triphenylphosphine or ethylenediamine in the presence of a base.
Major Products:
Oxidation: Gold(III) complexes.
Reduction: Elemental gold or gold nanoparticles.
Substitution: New gold complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Gold–pyridine (1/1) has several applications in scientific research:
Wirkmechanismus
The mechanism by which gold–pyridine (1/1) exerts its effects involves the interaction of the gold ion with biological molecules. The gold ion can bind to thiol groups in proteins, disrupting their function and leading to cell death. This property is particularly useful in targeting cancer cells, which are more susceptible to such disruptions . The pyridine ligand helps stabilize the gold ion and facilitates its delivery to the target site.
Vergleich Mit ähnlichen Verbindungen
Gold–pyridine (1/1) can be compared with other gold complexes, such as:
Gold–phosphine complexes: These have similar catalytic properties but different ligand environments.
Gold–amine complexes: These are often more reactive due to the basic nature of amines.
Gold–thiolate complexes: These are known for their strong binding to biological molecules and are used in medicinal chemistry
Uniqueness: Gold–pyridine (1/1) is unique due to the aromatic nature of pyridine, which provides stability and specific reactivity patterns. The nitrogen atom in pyridine also allows for additional interactions with other molecules, enhancing the compound’s versatility in various applications .
Eigenschaften
CAS-Nummer |
514789-98-1 |
|---|---|
Molekularformel |
C5H5AuN |
Molekulargewicht |
276.07 g/mol |
IUPAC-Name |
gold;pyridine |
InChI |
InChI=1S/C5H5N.Au/c1-2-4-6-5-3-1;/h1-5H; |
InChI-Schlüssel |
IQARQEQNXROFNO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC=C1.[Au] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(phenylmethyl)-](/img/structure/B12589916.png)

![N-cyclohexyl-N-methyl-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12589930.png)
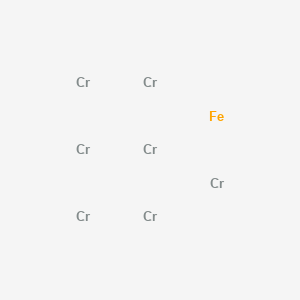
![Benzonitrile, 4-[[[2-methyl-4-(1-pyrrolidinyl)-7-quinazolinyl]oxy]methyl]-](/img/structure/B12589939.png)
![(2R,3R)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol](/img/structure/B12589941.png)
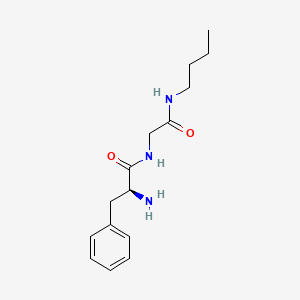
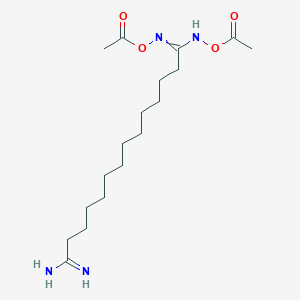
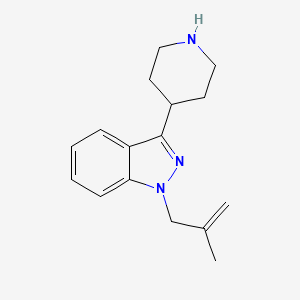

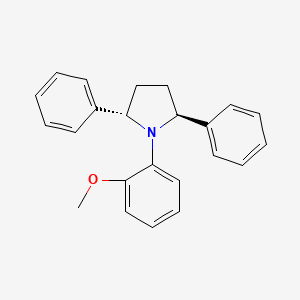
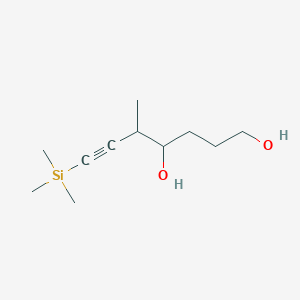
![N-{2-[3-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12589999.png)
